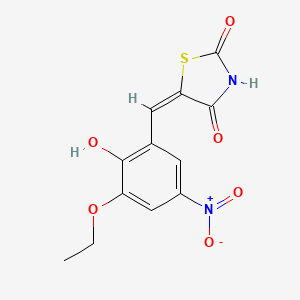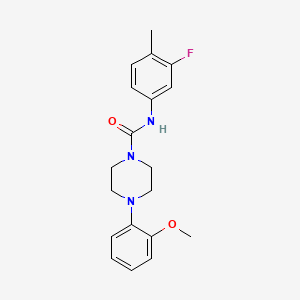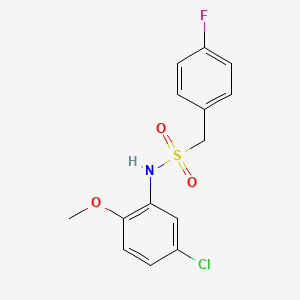
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, also known as ENBD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENBD is a thiazolidinedione derivative that contains a nitro group and a benzylidene moiety. This compound has been synthesized by several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical and industrial fields.
Wirkmechanismus
The mechanism of action of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the activity of nuclear factor-kappa B, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. In animal studies, 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to lower blood glucose levels and improve insulin sensitivity, indicating its potential use as an antidiabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability and solubility in various solvents. 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is also relatively easy to synthesize and purify. However, 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione. One potential area of research is the development of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione derivatives with improved efficacy and reduced toxicity. Another area of research is the exploration of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione's potential use as a diagnostic tool for cancer and other diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione for its potential use as an antitumor, anti-inflammatory, and antidiabetic agent.
Wissenschaftliche Forschungsanwendungen
5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in medical and industrial fields. In medical research, 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have antitumor, anti-inflammatory, and antidiabetic activities. 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has also been studied for its potential use as a diagnostic tool for cancer and other diseases. In the industrial field, 5-(3-ethoxy-2-hydroxy-5-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential use as a dye and as a corrosion inhibitor.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6S/c1-2-20-8-5-7(14(18)19)3-6(10(8)15)4-9-11(16)13-12(17)21-9/h3-5,15H,2H2,1H3,(H,13,16,17)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRAJWMPVCLLFW-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)C=C2C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)/C=C/2\C(=O)NC(=O)S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4767270.png)

![methyl 4-{[(4-butylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B4767281.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4767290.png)
![diethyl 3-methyl-5-{[(2-pyridinylthio)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4767291.png)
![N-{3-[N-(2,5-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4767297.png)
![N-[3-(4-morpholinyl)propyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4767301.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4767307.png)
![methyl 3-[1-(3-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4767323.png)


![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]-N-(2-ethoxyphenyl)acrylamide](/img/structure/B4767341.png)
![isopropyl 4-(4-methoxyphenyl)-5-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4767346.png)